2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE
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Overview
Description
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves multi-step organic reactions. The starting materials may include difluoromethylated compounds, thiophene derivatives, and oxadiazole precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions: Introduction of the difluoromethyl and thienyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to achieve desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE may undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE involves interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular processes: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: A class of compounds with similar core structures.
Difluoromethylated compounds: Compounds containing difluoromethyl groups.
Thienyl derivatives: Compounds containing thiophene rings.
Uniqueness
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N5OS/c15-11(16)6-4-8(12(17)18)23-10(19-6)5-7(22-23)13-20-21-14(24-13)9-2-1-3-25-9/h1-5,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQWHBFXRVVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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